molecular formula C13H16N2O5S B2606393 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide CAS No. 2034613-17-5

2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide

Cat. No.: B2606393
CAS No.: 2034613-17-5
M. Wt: 312.34
InChI Key: FEFJJCUDEFDPML-UHFFFAOYSA-N
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Description

The compound “5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure containing an oxygen atom and a nitrogen atom . This structure is attached to a benzamide group through a sulfonyl linkage, and the benzamide group is substituted with a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core, with the sulfonyl, benzamide, and methoxy groups providing additional complexity. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzamide and sulfonyl groups might be susceptible to nucleophilic attack, while the bicyclic structure could potentially undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and benzamide groups could enhance its solubility in polar solvents, while the bicyclic structure could contribute to its stability .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Research on compounds such as 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, which share structural similarities with the target compound, demonstrates potent serotonin-3 (5-HT3) receptor antagonistic activity. These findings are crucial in the development of medications for conditions influenced by serotonin receptors, such as nausea and irritable bowel syndrome (Kuroita, Sakamori, & Kawakita, 1996).

Radioligands for 5-HT-3 Receptor

Studies on 2- and 3-(halo)alkoxyl substituted derivatives have explored their binding affinities to the 5-HT-3 receptor, which is significant for developing selective, high-affinity radioligands for research and diagnostic purposes (Hewlett et al., 1998).

Bicyclic Bases Synthesis

The synthesis and nuclear magnetic resonance investigation of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, derived from hydroxy-L-proline, underscore the compound's potential as a scaffold for creating molecules with targeted biological activities. Such research contributes to the development of new chemical entities with possible therapeutic applications (Portoghese & Turcotte, 1971).

β-Lactamase Inhibitors

Novel approaches in synthesizing β-lactamase inhibitors from clavulanic acid, leading to the development of compounds like (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, demonstrate the importance of such research in combating antibiotic resistance (Hunt & Zomaya, 1982).

Antitumor Agents

The exploration of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents provides insights into the potential of structurally related compounds for developing new cancer therapies. Such research is vital for identifying novel therapeutic agents with specific anticancer properties (Singh & Micetich, 2003).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include investigating its biological activity, studying its reactivity, or developing new synthetic routes .

Properties

IUPAC Name

2-methoxy-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJJCUDEFDPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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